
Philanthotoxin 74
Overview
Description
Philanthotoxin 74 is a synthetic analog of naturally occurring toxins found in the venom of certain wasps and spiders. It is a polyamine toxin known for its ability to inhibit ionotropic glutamate receptors, specifically the AMPA receptors.
Preparation Methods
Philanthotoxin 74 is typically synthesized through a series of chemical reactions that involve the modification of polyamine structures. The synthetic route generally includes the following steps:
Starting Materials: The synthesis begins with commercially available polyamines.
Functional Group Modifications: Various functional groups are introduced to the polyamine backbone through reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain high purity this compound
Chemical Reactions Analysis
Philanthotoxin 74 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Neurobiological Research
PhTx-74 has been extensively utilized in neurobiological studies to elucidate the functions of AMPA receptor subtypes in various physiological and pathological contexts:
- Circadian Rhythms: Research indicates that PhTx-74 can demonstrate circadian changes in AMPA receptor subtype functionality within somatosensory cortex slices, revealing insights into how synaptic transmission is modulated during different times of the day .
- Cocaine Effects: In studies examining the effects of cocaine on synaptic transmission, PhTx-74 was employed to assess changes in AMPA receptor composition, particularly noting increased sensitivity in neurons previously treated with cocaine .
- Calcium Permeability Studies: The compound has been used to investigate calcium-permeable AMPA receptors (CP-AMPARs), contributing to our understanding of their role in synaptic plasticity and potential implications for neurodegenerative diseases .
Pharmacological Applications
The unique properties of PhTx-74 make it a valuable tool in pharmacological research:
- Drug Synergy Testing: PhTx-74 has been employed in combination studies with other pharmacological agents to evaluate synergistic effects on synaptic transmission, providing insights into potential therapeutic strategies for conditions such as addiction and mood disorders .
- Neuroprotective Strategies: Given its ability to selectively inhibit certain AMPA receptor subtypes, PhTx-74 may have implications for developing neuroprotective strategies against excitotoxicity associated with various neurological disorders .
Case Studies and Experimental Findings
Several studies have highlighted the utility of PhTx-74 in experimental settings:
Mechanism of Action
Philanthotoxin 74 exerts its effects by inhibiting ionotropic glutamate receptors, specifically the AMPA receptors. It binds within the ion channel of these receptors, blocking the flow of ions such as calcium and sodium. This inhibition prevents the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity. The molecular targets of this compound include various subtypes of AMPA receptors, and its binding affinity varies depending on the receptor subtype .
Comparison with Similar Compounds
Philanthotoxin 74 is unique among polyamine toxins due to its selective inhibition of AMPA receptors. Similar compounds include:
Philanthotoxin 433: Another polyamine toxin with a broader range of receptor inhibition, including kainate and NMDA receptors.
Philanthotoxin 343: A synthetic analog with improved selectivity for certain AMPA receptor subtypes.
Philanthotoxin 12: A less potent analog with similar inhibitory properties
This compound stands out due to its high selectivity and potency in inhibiting specific AMPA receptor subtypes, making it a valuable tool for research in neuropharmacology.
Biological Activity
Philanthotoxin 74 (PhTx-74) is a polyamine toxin derived from the venom of the wasp Philanthus triangulum. It acts primarily as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs), which are crucial for fast excitatory neurotransmission in the central nervous system. This article provides a comprehensive overview of the biological activity of PhTx-74, including its pharmacological properties, mechanisms of action, and potential applications in neuroscience.
- Chemical Name : (S)-N-[7-[(4-Aminobutyl)amino]heptyl]-4-hydroxy-α-[(1-oxobutyl)amino]benzenepropanamide dihydrochloride
- Molecular Formula : C₁₈H₃₉Cl₂N₃O₄
- Purity : ≥98%
PhTx-74 selectively inhibits AMPARs, particularly targeting homomeric GluA1 and GluA3 subunits. Its inhibitory potency is significantly higher against these homomeric receptors compared to heteromeric combinations such as GluA1/2 and GluA2/3. The IC50 values for PhTx-74 are approximately:
Receptor Type | IC50 (nM) |
---|---|
Homomeric GluA1 | 263 |
Homomeric GluA3 | 296 |
Heteromeric GluA1/2 | 22,000 |
Heteromeric GluA2/3 | 22,000 |
These values indicate that PhTx-74 inhibits homomeric receptors with over a 100-fold greater potency than heteromeric receptors .
Pharmacological Profile
Recent studies have evaluated the pharmacological profile of PhTx-74 using various experimental models. Key findings include:
- Use-dependence : PhTx-74 exhibits use-dependent block characteristics, meaning its inhibitory effects increase with receptor activation. This property is crucial for its application in studying receptor dynamics .
- Subunit Selectivity : While initially thought to discriminate between AMPAR subtypes, further research indicates that PhTx-74 does not selectively inhibit GluA2-containing subtypes but rather acts non-selectively across multiple receptor configurations .
- Electrophysiological Effects : In whole-cell patch-clamp experiments, PhTx-74 has been shown to reduce spontaneous firing rates in neurons expressing GluA1/3 receptors, indicating its potential role in modulating neuronal excitability .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential therapeutic implications of PhTx-74:
- Neurobiological Research : A study demonstrated that PhTx-74 could effectively block channels associated with TARP (transmembrane AMPAR regulatory protein) subtypes that confer high conductance, suggesting its utility in probing AMPAR function in synaptic transmission .
- Cancer Research : Although primarily studied for its neurological effects, the modulation of AMPARs by toxins like PhTx-74 has implications in cancer biology, particularly regarding tumor microenvironments where glutamate signaling plays a role .
Q & A
Q. What experimental models are most appropriate for studying Philanthotoxin 74’s mechanism of action in glutamatergic signaling?
Basic Research Question
To investigate this compound’s antagonistic effects on ionotropic glutamate receptors, researchers should employ both in vitro (e.g., Xenopus oocytes expressing recombinant GluA2 AMPA receptors) and in vivo models (e.g., insect or rodent neuromuscular junctions). In vitro electrophysiology (patch-clamp) allows precise measurement of receptor blockade kinetics, while in vivo models provide insights into physiological outcomes like synaptic transmission disruption. Ensure models align with the receptor subtypes targeted by this compound (e.g., AMPA vs. NMDA receptors) .
Methodological Guidance
- Control Groups : Include positive controls (e.g., CNQX for AMPA receptor inhibition) and negative controls (e.g., untreated oocytes).
- Dose Optimization : Perform pilot studies to establish IC₅₀ values using logarithmic concentration gradients .
- Reproducibility : Document buffer compositions (e.g., Mg²⁺/Ca²⁺ concentrations) that influence receptor activity .
Q. How should researchers design dose-response experiments to quantify this compound’s potency across species?
Basic Research Question
Dose-response curves require systematic variation of this compound concentrations while measuring receptor currents or behavioral endpoints (e.g., paralysis in insects). Use nonlinear regression to calculate EC₅₀/IC₅₀ values, ensuring data normalization to baseline activity.
Methodological Guidance
- Data Normalization : Express responses as a percentage of maximal current inhibition or behavioral effect.
- Cross-Species Comparisons : Account for differences in receptor subunit composition (e.g., Drosophila vs. mammalian GluRs) by validating homology models .
- Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare potency across groups .
Q. What strategies resolve contradictions in reported receptor selectivity of this compound?
Advanced Research Question
Discrepancies in receptor specificity (e.g., AMPA vs. kainate receptor affinity) may arise from assay conditions (e.g., auxiliary protein presence) or purity of synthesized toxin. Address these by:
Reproducing Key Studies : Replicate protocols from conflicting papers, noting variables like temperature or voltage-clamp settings .
Structural Analysis : Use molecular docking simulations to predict binding affinities for different receptor subtypes .
Meta-Analysis : Systematically review existing data using PRISMA guidelines to identify methodological outliers .
Q. How can researchers optimize synthetic protocols for this compound analogs to enhance stability?
Advanced Research Question
Modifying this compound’s polyamine backbone requires balancing synthetic feasibility with bioactivity. Use stepwise solid-phase synthesis to introduce fluorinated or photoaffinity labels while monitoring purity via HPLC-MS.
Methodological Guidance
- Characterization : Provide ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC traces for all analogs .
- Stability Assays : Incubate analogs in physiological buffers (pH 7.4, 37°C) and quantify degradation via UV-Vis or LC-MS .
- Activity Correlation : Compare analog IC₅₀ values to parent compound using dose-response assays .
Q. What ethical considerations apply to in vivo studies of this compound in vertebrates?
Basic Research Question
Follow institutional animal care guidelines (e.g., NIH or ARRIVE) for humane endpoints, minimizing pain/distress in vertebrate models. Justify sample sizes using power analysis to avoid unnecessary subjects .
Methodological Guidance
- Ethical Review : Submit protocols to an Institutional Animal Care and Use Committee (IACUC) for approval.
- Inclusion Criteria : Define species, age, and health status to ensure reproducibility .
Q. How should conflicting data on this compound’s neuroprotective effects be analyzed?
Advanced Research Question
Contradictory findings (e.g., neuroprotection vs. excitotoxicity) may stem from differential exposure times or cell-type-specific effects. Address this by:
Time-Course Experiments : Compare acute (minutes) vs. chronic (days) exposure in neuronal cultures.
Cell-Specific Profiling : Use single-cell RNA sequencing to identify receptor subtypes in vulnerable populations .
Pathway Analysis : Apply Western blotting or phosphoproteomics to map downstream signaling (e.g., ERK/CREB) .
Q. What are best practices for synthesizing and characterizing this compound in compliance with journal standards?
Basic Research Question
Follow the Beilstein Journal of Organic Chemistry’s guidelines:
- Synthesis : Detail reagents, catalysts, and reaction conditions (temperature, solvent purity).
- Characterization : Report melting points, optical rotation, and spectral data (IR, NMR) for novel analogs .
- Reproducibility : Provide step-by-step protocols in supplementary materials, including troubleshooting tips .
Q. How can computational modeling predict this compound’s binding dynamics to non-canonical receptor targets?
Advanced Research Question
Use molecular dynamics (MD) simulations to explore interactions with orphan glutamate receptor subunits. Validate predictions via mutagenesis (e.g., alanine scanning of receptor binding pockets) .
Methodological Guidance
- Software Tools : Employ GROMACS or AMBER for MD simulations; PyMOL for visualization.
- Experimental Validation : Co-crystallize this compound with receptors (if feasible) or use surface plasmon resonance (SPR) for affinity measurements .
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other neurotoxins?
Advanced Research Question
Apply isobolographic analysis to quantify synergy/additivity in combination studies. Use CompuSyn software to calculate combination indices (CI < 1 indicates synergy) .
Methodological Guidance
- Dose Ranges : Ensure non-overlapping confidence intervals for individual vs. combined treatments.
- Error Propagation : Report standard deviations from triplicate experiments .
How to formulate a research question evaluating this compound’s role in synaptic plasticity?
Basic Research Question
Use the PICOT framework:
Properties
IUPAC Name |
N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTJQQMIKVJWLH-IKXQUJFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673102 | |
Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401601-12-5 | |
Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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